1-(3-Phenoxyphenyl)-1-propanol

Description

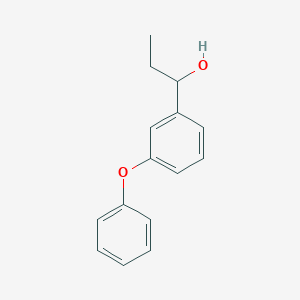

1-(3-Phenoxyphenyl)-1-propanol is a secondary alcohol featuring a phenoxy-substituted phenyl group at the 3-position of the propanol backbone. These compounds are typically utilized in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. For instance, derivatives like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) exhibit biological activity, such as inhibiting glycosphingolipid biosynthesis and enhancing chemosensitivity in cancer cells .

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C15H16O2/c1-2-15(16)12-7-6-10-14(11-12)17-13-8-4-3-5-9-13/h3-11,15-16H,2H2,1H3 |

InChI Key |

LVVBLLMTTSITEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring significantly influence physicochemical and biological properties:

Reaction Kinetics with Ozone

Comparative studies of 1-propanol and 2-propanol in aqueous ozone systems reveal distinct pathways:

- 1-Propanol/Ozone System: Dominant pathway: Hydride transfer (60% propionaldehyde yield). Secondary products: Propionic acid (27.4%), acetaldehyde (4.9%), and hydroxyl radicals (9.8%) . Rate constant: 0.64±0.02 M⁻¹s⁻¹ at pH 7, 23°C .

- 2-Propanol/Ozone System: Higher carbonyl yield: 87% acetone formation. Rate constant: 2.7±0.1 M⁻¹s⁻¹ (fourfold faster than 1-propanol) .

Mechanistic Insight: The lower reactivity of 1-propanol is attributed to steric and electronic effects, favoring hydride transfer over insertion or H-abstraction pathways .

Toxicity and Regulatory Classifications

- 1-(4-Methoxyphenyl)-1-propanol: Classified as Cramer class II (moderate toxicity), requiring stricter safety protocols .

- PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol): Exhibits low cytotoxicity at non-effective doses but synergizes with chemotherapeutics like Taxol, suggesting context-dependent toxicity .

Data Tables

Table 1: Reaction Kinetics of Propanol Derivatives with Ozone

| Compound | Rate Constant (M⁻¹s⁻¹) | Primary Product (Yield) | Secondary Products (Yields) |

|---|---|---|---|

| 1-Propanol | 0.64±0.02 | Propionaldehyde (60±3%) | Propionic acid (27.4%), H₂O₂ (11.1%) |

| 2-Propanol | 2.7±0.1 | Acetone (87%) | Acetic acid, CO₂ |

Table 2: Toxicity and Regulatory Profiles

| Compound | Cramer Class | Key Toxicity Notes |

|---|---|---|

| 1-(4-Methoxyphenyl)-1-propanol | II | Moderate risk; requires read-across assessment. |

| PDMP | N/A | Low cytotoxicity alone; synergistic effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.